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molecular formula C14H12ClNO3S B3055690 N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide CAS No. 6630-10-0

N-[4-(4-Chloro-Benzenesulfonyl)-Phenyl]-Acetamide

Cat. No. B3055690
M. Wt: 309.8 g/mol
InChI Key: HJVPWOGNIQFJIG-UHFFFAOYSA-N
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Patent
US04532349

Procedure details

A mixture of 70.1 g of N-acetylsulfanilyl chloride and 60 g of aluminum chloride in 200 ml of p-chlorobenzene was heated until the evolution of hydrogen chloride ceased and then refluxed for 2 hours. The chlorobenzene was removed by decantation and the residue diluted with ether. The resulting gummy solid was recovered by filtration and treated with dilute hydrochloric acid and ethanol. The resulting solid was collected, dissolved in hot ethanol and concentrated, giving 19.31 g of the desired product as pale gray crystals, mp 187.5°-188.5° C.
Quantity
70.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:14]=[CH:13][C:8]([S:9](Cl)(=[O:11])=[O:10])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[Cl-:15].[Al+3].[Cl-].[Cl-].Cl>ClC1C=CC=CC=1>[Cl:15][C:5]1[CH:14]=[CH:13][C:8]([S:9]([C:8]2[CH:13]=[CH:14][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[CH:6][CH:7]=2)(=[O:11])=[O:10])=[CH:7][CH:6]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
70.1 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(S(=O)(=O)Cl)C=C1
Name
Quantity
60 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The chlorobenzene was removed by decantation
ADDITION
Type
ADDITION
Details
the residue diluted with ether
FILTRATION
Type
FILTRATION
Details
The resulting gummy solid was recovered by filtration
ADDITION
Type
ADDITION
Details
treated with dilute hydrochloric acid and ethanol
CUSTOM
Type
CUSTOM
Details
The resulting solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)S(=O)(=O)C1=CC=C(NC(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.31 g
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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